Senaetnine

Description

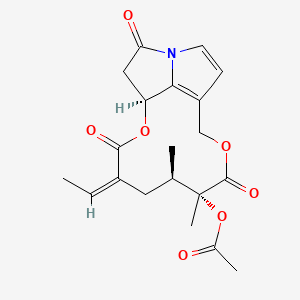

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGIQQBAUYBEBF-ZCXFZNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100988 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-69-1 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64191-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of Senaetnine

Advanced Spectroscopic Techniques for Structural Determination

Various spectroscopic techniques have been employed to elucidate the structure of senaetnine, providing crucial information about its connectivity and functional groups. diva-portal.orgresearchgate.netscite.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (1D and 2D Analyses)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) analyses, is a fundamental tool in the structural determination of this compound. diva-portal.orgresearchgate.netscite.aintnu.eduemerypharma.com 1D NMR experiments, such as ¹H and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments. diva-portal.orgresearchgate.netscite.aintnu.eduemerypharma.comresearchgate.netulethbridge.caresearchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms and identifying spin networks within the molecule. diva-portal.orgresearchgate.netntnu.eduemerypharma.comresearchgate.netulethbridge.caresearchgate.netresearchgate.netbruker.com These experiments help in assigning signals to specific nuclei and piecing together the molecular framework of this compound. diva-portal.orgresearchgate.netresearchgate.netresearchgate.net

NMR spectroscopic data for compounds including this compound have been made available, providing detailed chemical shifts and coupling constants that are vital for structural analysis. diva-portal.org For instance, ¹H NMR, ¹³C NMR, and HSQC spectra have revealed the presence of various functional groups, including methyl, methylene, and methine groups, as well as quaternary, olefinic, and carbonyl carbons. researchgate.net

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in this compound Analysis

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), plays a critical role in determining the molecular formula and exact mass of this compound. diva-portal.orgresearchgate.netscite.airesearchgate.netresearchgate.netwisdomlib.org HRESIMS provides highly accurate mass-to-charge ratio measurements, which are crucial for confirming the elemental composition of the compound. diva-portal.orgresearchgate.netwisdomlib.org

For this compound, HRESIMS analysis has been used to determine its molecular formula as C₂₀H₂₃NO₇ and a molecular weight of 389.404 g/mol . jst.go.jpjcsp.org.pk An HRESIMS analysis provided a mass-to-charge ratio of [M+H]⁺ m/z 422.1295 for a related compound with a molecular formula of C₂₀H₂₃NO₉. diva-portal.org MS analysis has also been used in earlier studies to support proposed structures. diva-portal.org

Infrared (IR) Spectroscopy Contributions to this compound Structure

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies. diva-portal.orgresearchgate.netscite.airesearchgate.netresearchgate.net IR spectra of this compound have shown characteristic bands corresponding to hydroxyl (3460 cm⁻¹) and carbonyl (1715-1740 cm⁻¹) groups, supporting the presence of these functionalities in the molecule. researchgate.netresearchgate.net

Stereochemical Assignment of this compound

Determining the stereochemistry of this compound is crucial for a complete structural characterization, as it defines the three-dimensional arrangement of atoms. diva-portal.orgresearchgate.netscite.airesearchgate.netdiva-portal.orguu.sediva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgsctunisie.org

Application of Nuclear Overhauser Effect Spectroscopy (NOESY) and NMR-Activated Molecular Flexibility and Information (NAMFIS) for this compound

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of protons within a molecule. diva-portal.orgresearchgate.netresearchgate.netresearchgate.net NOESY correlations indicate through-space interactions, which are valuable for establishing relative stereochemistry and understanding the conformation of flexible molecules like macrocycles. diva-portal.orgresearchgate.netresearchgate.net

NMR-Activated Molecular Flexibility and Information (NAMFIS) is a combined computational and solution NMR analysis technique that has been specifically applied to determine the relative stereochemistry of this compound. diva-portal.orgresearchgate.netscite.airesearchgate.netdiva-portal.orguu.sediva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgsctunisie.org This approach integrates experimental NMR data, particularly NOE data, with computational methods to explore the conformational space of the molecule and assign the relative configuration of stereocenters. diva-portal.orgresearchgate.netresearchgate.netdiva-portal.org The NAMFIS analysis of this compound revealed that it adopts several major conformational families in solution. diva-portal.org

Relative and Absolute Configuration Determination (e.g., 7R, 12R, 13R)

The relative stereochemistry of this compound, specifically at positions C-7, C-12, and C-13, has been experimentally determined using NOE-based analysis and confirmed by NAMFIS analysis. diva-portal.orgresearchgate.netscite.airesearchgate.netdiva-portal.orguu.sediva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgsctunisie.org Previous assumptions about the relative stereochemistry based on biosynthetic precursors and mass spectrometry were corrected by the NOE-based and NAMFIS analyses. diva-portal.org

The NAMFIS analysis, utilizing NOE data, established the relative configuration of this compound as 7R, 12R, and 13R. diva-portal.orgresearchgate.netscite.airesearchgate.netdiva-portal.orguu.sediva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgsctunisie.org This assignment is in agreement with configurations proposed in some earlier studies. diva-portal.org While the relative stereochemistry within certain fragments could be identified by NMR, the relative stereochemistry between independent fragments is not always available from NMR data alone. diva-portal.org Attempts to determine the absolute configuration of this compound through X-ray diffraction have been unsuccessful, as single crystals suitable for this analysis were not obtained. diva-portal.orgresearchgate.netdiva-portal.org Solution state NMR does not allow for the determination of absolute configuration. diva-portal.org

NMR Spectroscopic Data Highlights for this compound

| Technique | Information Provided |

| ¹H NMR | Chemical shifts, multiplicity, coupling constants, integration of protons. diva-portal.orgresearchgate.netresearchgate.net |

| ¹³C NMR | Chemical shifts and types of carbon atoms. diva-portal.orgresearchgate.netresearchgate.net |

| HSQC | Correlations between directly bonded protons and carbons. researchgate.net |

| HMBC | Correlations between protons and carbons separated by multiple bonds. researchgate.net |

| NOESY | Spatial proximity of protons. diva-portal.orgresearchgate.netresearchgate.netresearchgate.net |

Mass Spectrometry Data Highlight for this compound

| Technique | Information Provided | Result for this compound |

| HRESIMS | Molecular formula, exact mass | C₂₀H₂₃NO₇, 389.404 jst.go.jpjcsp.org.pk |

Stereochemical Assignment of this compound

Biosynthetic Pathways of Senaetnine

Overview of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

Pyrrolizidine alkaloid biosynthesis is a well-studied example of a plant secondary metabolic pathway. oup.comnih.gov The pathway is initiated by the formation of a key intermediate, homospermidine, from the primary metabolites putrescine and spermidine (B129725). oup.comwikipedia.orgnih.gov This initial step is catalyzed by the pathway-specific enzyme homospermidine synthase (HSS). oup.comwikipedia.orgnih.gov

Key Enzymatic Steps in Pyrrolizidine Alkaloid Formation

The biosynthesis of the necine base, the core bicyclic structure of PAs, is linked to primary metabolism through putrescine and the aminobutyl moiety of spermidine, both of which are derived from arginine. nih.govnih.gov Homospermidine is the first pathway-specific intermediate and is exclusively incorporated into the necine base. oup.comnih.govnih.gov While HSS catalyzes the initial step, further enzymatic conversions are postulated but the complete sequence is not fully known for all steps. researchgate.net Oxidation of homospermidine by copper-dependent diamine oxidases initiates cyclization to pyrrolizidine-1-carbaldehyde, which is subsequently reduced. wikipedia.org Desaturation and hydroxylation steps ultimately lead to the formation of the necine base, such as retronecine, which is common in many PAs. wikipedia.org

Role of Homospermidine Synthase in Alkaloid Precursor Synthesis

Homospermidine synthase (HSS) plays a crucial role as the first committed enzyme in PA biosynthesis. oup.comnih.govnih.gov It catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine. nih.govnih.gov This reaction is highly specific, with putrescine being the exclusive substrate for the aminobutyl acceptor in plants. nih.govcapes.gov.br HSS has been shown to have evolved multiple times independently in different plant lineages from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. oup.comoup.comnih.govnih.govnih.gov The functional change from DHS to HSS involves a shift in substrate preference, utilizing putrescine as the aminobutyl acceptor instead of the eukaryotic initiation factor 5A (eIF5A) protein. nih.gov The activity of HSS controls the substrate flow into the PA pathway and is therefore central to its regulation. nih.gov Studies using CRISPR/Cas9 to inactivate the HSS gene in Symphytum officinale have demonstrated that HSS is essential for PA production. researchgate.net

Specific Biosynthetic Considerations for Senaetnine

This compound is a macrocyclic diester pyrrolizidine alkaloid. diva-portal.orgdiva-portal.org Macrocyclic PAs are formed when a dicarboxylic necic acid esterifies hydroxyl groups at both the C-7 and C-9 positions of the necine base, creating a large ring structure. nih.govmdpi.commdpi.comcore.ac.uk

Formation of Ester Linkages and Functional Groups within this compound

Pyrrolizidine alkaloids are typically found as esters formed between a necine base (an amino alcohol) and one or more necic acids (aliphatic acids). nih.govmdpi.comresearchgate.net In the case of macrocyclic diesters like this compound, a dicarboxylic necic acid forms ester linkages with the hydroxyl groups at both the C-7 and C-9 positions of the necine base. nih.govmdpi.comcore.ac.uk The formation of ester linkages generally involves the reaction between a carboxylic acid group and a hydroxyl group, typically with the removal of water. pressbooks.pub In biological systems, this process is enzyme-catalyzed. While specific enzymes for this compound esterification are not identified, the process would involve the activation of the necic acid and the subsequent enzymatic formation of the ester bonds with the necine base. wikipedia.org

This compound also contains specific functional groups characteristic of its structure, such as carbonyl groups (specifically within the ester linkages and potentially ketones or aldehydes depending on the necic acid structure) and hydroxyl groups (on the necine base before esterification and potentially on the necic acid). pressbooks.publibretexts.org The formation of these functional groups occurs during the biosynthesis of both the necine base and the necic acid components. For example, hydroxylation steps are involved in the formation of the necine base. wikipedia.org Necic acids themselves can be highly substituted and oxygenated, indicating enzymatic modifications such as hydroxylation and oxidation during their biosynthesis. core.ac.uk The precise enzymes responsible for introducing and modifying these functional groups within the this compound structure would be part of the broader PA and necic acid biosynthetic pathways.

Chemical Synthesis and Derivatization of Senaetnine and Analogs

Synthetic Approaches to the Pyrrolizidine (B1209537) Core Structure

The pyrrolizidine core is a bicyclic organonitrogen heterocyclic compound composed of two fused five-membered rings sharing a nitrogen atom. nih.gov Numerous synthetic methods have been developed to construct this core structure. tandfonline.com These approaches often involve the generation of the pyrrolizidine ring system, which can then be further functionalized to yield various pyrrolizidine alkaloids. tandfonline.comemich.eduuow.edu.au

Key strategies for synthesizing the pyrrolizidine core include:

Reductive cyclization of substituted pyrrolidines, often involving the removal of a protective group on the nitrogen atom followed by spontaneous cyclization. This method has been used to obtain various pyrrolizidine alkaloids and their analogues. tandfonline.com

Intramolecular reductive coupling reactions to form the bicyclic ring system. researchgate.net

Cyclization reactions, such as copper-catalyzed cyclizations or intramolecular alkylation. tandfonline.com

Methods starting from proline, which serves as a common starting material in synthetic routes, contrasting with the polyamine (putrescine and spermidine) origins in nature. tandfonline.com

Tandem reactions and cycloaddition reactions have also been explored for constructing the pyrrolizidine and indolizidine skeletons. researchgate.net

Research has focused on developing flexible synthetic routes that allow for variations in structural features, including the size of the bicyclic core, oxidation states, and saturation levels. researchgate.net

Total Synthesis Strategies for Senaetnine

While the total synthesis of various pyrrolizidine alkaloids like alexine (B40350) and securingine G has been reported, detailed strategies specifically for the total synthesis of this compound are less extensively documented in the provided search results. nih.govrsc.org this compound has been mentioned as a target or an example of a natural product containing the pyrrolizinone scaffold that is relevant to synthetic methodologies. researchgate.netresearchgate.net One source indicates attempts were made to crystallize this compound for structural studies, suggesting its isolation from natural sources rather than solely through total synthesis in that context. researchgate.net Another mentions this compound in the context of a review on the total synthesis of natural products. rsc.org

Semi-Synthesis and Chemical Modifications of this compound and Related Macrocyclic Pyrrolizidine Alkaloids

Semi-synthesis and chemical modifications are valuable approaches for obtaining this compound derivatives and exploring structure-activity relationships. This compound itself has been isolated from natural sources. scite.ai

Structural Modifications and Analog Generation

Structural modifications of isolated pyrrolizidine alkaloids can lead to the generation of novel analogues. For instance, synthetic modification of 2-angeloyloxy-5,8-dihydroxypresilphiperfolane, a related compound isolated alongside this compound from Solanecio mannii, yielded two new derivatives: 2-angeloyloxy-4,8-epoxypresilphiperfolane. scite.airesearchgate.netdiva-portal.org This demonstrates the potential for chemically altering existing natural products to create new compounds.

The relative stereochemistry of this compound has been confirmed through techniques like NAMFIS (combined NMR and computational analysis), which is crucial for understanding its structure and guiding potential modifications. scite.aidiva-portal.orguu.sediva-portal.orgsctunisie.orgdiva-portal.org

While specific details on the extensive generation of this compound analogues through structural modifications are not provided in depth, the principle of modifying macrocyclic pyrrolizidine alkaloids to explore their properties is established. researchgate.netmdpi.com

Molecular Mechanisms and in Vitro Biological Interactions of Senaetnine

Biochemical Interactions of Senaetnine

Investigations into the biochemical behavior of this compound have focused on its inherent reactivity and its potential to interact with key cellular components.

Analysis of this compound's Mild Alkylating Reactivity

This compound has been identified as possessing mild alkylating reactivity. ajol.inforesearchgate.netnih.gov This characteristic is significant as alkylating agents can chemically modify biological molecules. Compared to related compounds like dehydrosenecionine, a putative metabolite of senecionine, this compound is reported to be less reactive. ajol.inforesearchgate.net Notably, this compound, which has a non-basic pyrrolic structure featuring a deactivating carbonyl group, demonstrates this mild alkylating action without requiring metabolic activation. This suggests that this compound can directly cause moderate tissue injury through this inherent reactivity. ajol.inforesearchgate.net

Interactions with Cellular Macromolecules

The alkylating potential of compounds related to this compound, specifically the pyrrolic dehydro-alkaloids formed from the metabolism of certain pyrrolizidine (B1209537) alkaloids, is linked to their ability to react with constituents within liver cells. These interactions are believed to be a primary cause of liver cell necrosis associated with some pyrrolizidine alkaloids. Alkylating agents, as a class, are known to interact directly with DNA, leading to effects such as strand cross-linking, which can impede DNA replication and transcription. While the specific interactions of this compound with cellular macromolecules such as DNA, RNA, or proteins have not been detailed in the consulted literature, its classification as a mild alkylating agent suggests a potential for such interactions, consistent with the known mechanisms of related compounds.

In Vitro Cellular Activities of this compound

In vitro studies provide insights into the direct effects of this compound on various cell types, including cancer cells and microorganisms.

Cytotoxicity in Defined Cell Lines (e.g., MCF-7 Human Breast Cancer Cells)

Research on the cytotoxicity of Senecio species extracts, from which this compound can be isolated, has been conducted on various cancer cell lines. Studies on extracts from Senna alata, another plant genus, have shown cytotoxic effects on MCF-7 human breast cancer cells, with different fractions exhibiting varying degrees of toxicity. Additionally, extracts from Senecio madagascariensis have demonstrated cytotoxic activity against cancer-derived cell lines, including urinary bladder transitional cell carcinoma cells. While some studies involving MCF-7 cells mention this compound in their context, specific quantitative data regarding the direct cytotoxicity of isolated this compound on MCF-7 cells or other defined cell lines were not explicitly available in the provided search results. Studies on other compounds have also investigated cytotoxicity in MCF-7 cells, highlighting the relevance of this cell line in cancer research.

Mechanisms of Action at the Cellular Level

This compound's mild alkylating reactivity represents a key mechanism of action at the cellular level. ajol.inforesearchgate.net Its capacity to induce moderate tissue injury without requiring metabolic activation distinguishes it from some other pyrrolizidine alkaloids whose toxicity is dependent on liver metabolism to reactive intermediates. The general cellular impact of alkylating agents involves the disruption of DNA structure and function, which can lead to inhibited synthesis of DNA and RNA. While the precise molecular targets and downstream cellular pathways affected by this compound's mild alkylation are not extensively detailed in the available information, its inherent reactivity suggests a direct interaction with cellular components, potentially including nucleic acids and proteins, influencing cellular processes.

Antimicrobial Activity Studies (in vitro)

Studies investigating the biological activities of Senecio species have included assessments of their antimicrobial properties in vitro. Extracts from the genus Senecio L. have been reported to show antimicrobial activity. For instance, an ethanolic extract derived from Senecio nutans demonstrated moderate antibacterial activity against Escherichia coli and antifungal activity against Aspergillus niger under in vitro conditions. Compounds isolated from Senecio roseiflorus have also been tested for their activity against Bacillus pumilus. However, specific research detailing the in vitro antimicrobial activity of isolated this compound was not found within the consulted literature. Standard methods for evaluating antimicrobial activity in vitro include techniques such as agar (B569324) diffusion and dilution methods for determining minimum inhibitory concentrations.

Advanced Analytical Methodologies for Senaetnine Research

Chromatographic Separation Techniques for Senaetnine Isolation and Quantification

Chromatographic methods are fundamental for separating this compound from complex mixtures, such as plant extracts, and for its subsequent quantification. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique utilized for the separation and analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS has been applied in the analysis of pyrrolizidine (B1209537) alkaloids, including their separation, characterization, and quantification. While general applications of GC-MS for analyzing plant constituents and various organic compounds are well-established, its specific applications for the direct analysis of this compound are documented, particularly for its detection. nih.gov GC-MS analysis has also been employed in the study of the chemical composition of fractions from Senecio species, which are known to contain this compound and related alkaloids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools in the analysis of this compound, especially for compounds that may not be sufficiently volatile for GC-MS. LC-MS/MS is specifically mentioned as a technique for the detection of this compound. nih.gov HPLC has been broadly applied for the separation, characterization, and quantification of pyrrolizidine alkaloids. Preparative HPLC using RP-C8 columns has been successfully utilized for the separation of this compound. LC-MS/MS is increasingly favored for the analysis of complex samples due to its enhanced sensitivity, specificity, and superior separation capabilities. This tandem technique provides increased selectivity, reducing the reliance solely on chromatographic separation for accurate identification and quantification. An LC-ESI-MS/MS procedure coupled with solid phase extraction has been noted in the context of analyzing related pyrrolizidine alkaloids.

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a valuable, rapid, and cost-effective technique for the preliminary screening and monitoring of this compound and related compounds in plant extracts. TLC is used to monitor the similarities between fractions during purification processes, aiding in the strategic pooling of fractions containing target compounds like this compound. It is also employed for the general screening of plant extracts to identify the presence of various phytochemicals, including UV-active compounds which can encompass alkaloids. TLC has been historically applied in the separation of pyrrolizidine alkaloids.

Quantitative Determination of this compound in Plant Extracts and Research Samples

The accurate quantitative determination of this compound in plant extracts and biological samples is essential for understanding its concentration, distribution, and potential implications. Analytical procedures are available for the quantification of pyrrolizidine alkaloids, a class to which this compound belongs. While GC-MS can be used for quantitative analysis of phytochemicals, LC-MS/MS methods are also widely employed for quantification, offering good linearity and sensitivity. Specialized techniques like quantitative NMR (qNMR), including 2D qNMR, have demonstrated utility in the quantitative determination of plant metabolites, illustrating the diverse approaches available for accurate measurement.

Theoretical Applications and Research Significance of Senaetnine

Senaetnine as a Chemical Scaffold for Compound Library Development

Chemical libraries, vast collections of diverse small molecules, are fundamental tools in modern chemical biology and drug discovery vipergen.com. These libraries are designed to explore a wide range of chemical space or to target specific biological pathways, often built around core structures known as scaffolds vipergen.comnih.gov. Natural products, with their inherent structural complexity and diversity, have historically served as a rich source of such scaffolds for the development of compound libraries vipergen.com.

Potential for this compound and its Derivatives as Molecular Probes

Molecular probes are small molecules designed to selectively interact with specific biological targets or processes, often producing a detectable signal (such as fluorescence) upon binding or reaction mdpi.comnih.gov. They are invaluable tools for investigating biological systems, enabling real-time monitoring and localization of molecules and events within cells and tissues mdpi.comnih.gov. The design of effective molecular probes relies heavily on the careful selection and modification of chemical scaffolds to achieve specificity, sensitivity, and appropriate physicochemical properties nih.govfrontiersin.org.

Given its unique structure and the presence of various functional groups, this compound and its synthetic derivatives hold potential for exploration as molecular probes or as scaffolds for probe development. While current research does not specifically detail this compound being used in this capacity, the principles of molecular probe design suggest this as a possible future direction. By chemically conjugating fluorescent tags, affinity labels, or reactive groups to the this compound scaffold, researchers could potentially create probes capable of targeting specific biomolecules or pathways with which pyrrolizidine (B1209537) alkaloids or their metabolites interact mdpi.comresearchgate.net. The development of probes based on diverse N-heteroaromatic scaffolds, for example, has proven fruitful in bioimaging applications nih.gov. The inherent biological interactions of pyrrolizidine alkaloids, even those related to toxicity, could potentially be leveraged to design probes that illuminate specific biological mechanisms or targets involved in these interactions.

Contribution of this compound Research to Pyrrolizidine Alkaloid Understanding

Research focused on this compound significantly contributes to the broader scientific understanding of pyrrolizidine alkaloids (PAs) as a class of natural compounds. PAs are known for their widespread occurrence in certain plant families and their diverse biological activities ontosight.aiinchem.org. Understanding the structural variations among PAs and correlating these with their properties is a key area of research researchgate.net.

Future Directions in this compound-Related Academic Research

The current understanding of this compound suggests several avenues for future academic research. As highlighted earlier, there is a recognized need for further research to fully elucidate its potential applications and properties ontosight.ai.

One significant future direction lies in the detailed exploration of this compound as a chemical scaffold. This would involve synthetic efforts to create libraries of this compound derivatives, systematically varying the substituents on the core structure. Subsequent high-throughput screening of these libraries against a range of biological targets could reveal novel bioactivities and potential starting points for the development of new chemical tools or therapeutic agents vipergen.comselvita.com.

Another promising area is the investigation of this compound and its derivatives as molecular probes. Research could focus on synthesizing fluorescent or otherwise detectable conjugates of this compound to study its interactions with specific cellular components or pathways. This could provide valuable insights into the mechanisms underlying the biological effects associated with pyrrolizidine alkaloids mdpi.comnih.gov.

Further research is also warranted to deepen the understanding of this compound within the context of pyrrolizidine alkaloid biology. This includes more detailed comparative studies of its biosynthesis, metabolism, and interactions with biological systems compared to other known PAs. Investigating the ecological role of this compound in the plants that produce it could also provide valuable context researchgate.netfrontiersin.org.

Finally, given its identification and initial characterization, future academic research may also involve developing more efficient synthesis routes for this compound and its analogs, enabling broader access for research purposes. Continued analytical method development for its detection and quantification in various matrices would also support ongoing studies ontosight.ai.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What analytical methods are critical for confirming the structural identity and purity of Senaetnine in synthetic studies?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to confirm molecular weight. Cross-validate results with X-ray crystallography for unambiguous structural confirmation . Reproducibility requires detailed protocols for solvent systems, column specifications, and calibration standards in supplementary materials .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer : Implement factorial design experiments to test variables (pH, temperature, light exposure). Use accelerated stability studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Include negative controls (e.g., inert atmospheres) and statistical analysis (ANOVA) to identify degradation pathways .

Q. What are the best practices for synthesizing this compound with high enantiomeric excess in academic settings?

- Methodological Answer : Optimize asymmetric catalysis using chiral ligands (e.g., BINAP) and characterize intermediates via circular dichroism (CD). Report reaction yields, enantiomeric excess (ee%) via chiral HPLC, and compare with literature protocols. Document catalyst loading, solvent selection, and reaction kinetics to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, dosing regimens). Use orthogonal assays (e.g., CRISPR screening vs. pharmacological inhibition) to validate target engagement. Apply systems biology approaches (e.g., pathway enrichment analysis) to contextualize discrepancies .

Q. What computational strategies are effective for predicting this compound’s interactions with non-canonical molecular targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to explore binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference predicted targets with experimental datasets .

Q. How should multi-omics datasets be integrated to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using weighted gene co-expression network analysis (WGCNA). Apply machine learning (e.g., random forests) to identify hub genes/proteins. Validate findings with knockout models or chemical probes .

Data Presentation and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.